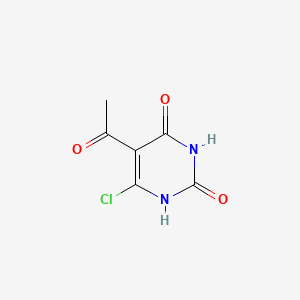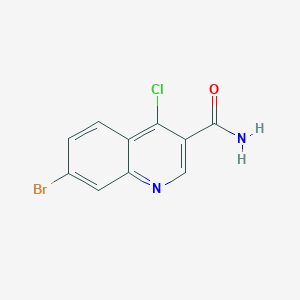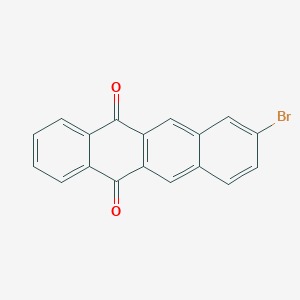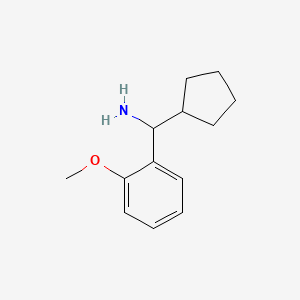
5-Acetyl-6-chloropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-6-chloropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both acetyl and chloro substituents on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-chloropyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by acetylation. One common method is:
Chlorination: Starting with a pyrimidine derivative, chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Acetylation: The chlorinated intermediate is then acetylated using acetic anhydride (Ac₂O) or acetyl chloride (CH₃COCl) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and acetylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-6-chloropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄) in anhydrous solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-6-chloropyrimidine-2,4(1H,3H)-dione would depend on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and acetyl groups could play a role in binding to molecular targets, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the chloro substituent, which may affect its reactivity and applications.
6-Chloropyrimidine-2,4(1H,3H)-dione: Lacks the acetyl group, which may influence its chemical properties and biological activity.
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione: The methyl group instead of chloro may result in different reactivity and applications.
Uniqueness
The presence of both acetyl and chloro groups in 5-Acetyl-6-chloropyrimidine-2,4(1H,3H)-dione makes it unique, offering a combination of reactivity and potential applications that may not be present in similar compounds. This dual functionality can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
5-acetyl-6-chloro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5ClN2O3/c1-2(10)3-4(7)8-6(12)9-5(3)11/h1H3,(H2,8,9,11,12) |
Clave InChI |
GEHKFGRSVIHRLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC(=O)NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)

![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)



